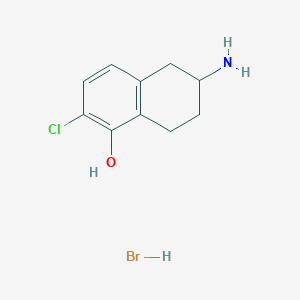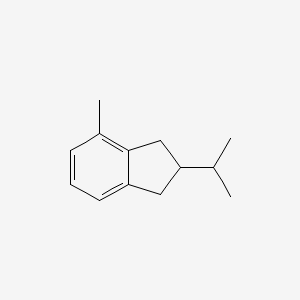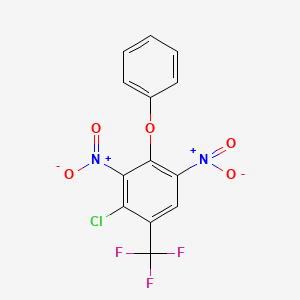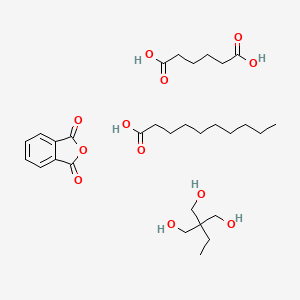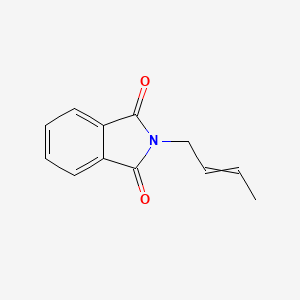
N(alpha)-Formyltetragastrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-Formyltetragastrin is a synthetic peptide analog of gastrin, a hormone that stimulates the secretion of gastric acid in the stomach
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Formyltetragastrin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the formyl group is introduced at the N-terminal using formic acid or formylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N(alpha)-Formyltetragastrin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
N(alpha)-Formyltetragastrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Helps in understanding the role of gastrin in gastrointestinal physiology and its interaction with gastric receptors.
Medicine: Potential therapeutic agent for conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Mecanismo De Acción
N(alpha)-Formyltetragastrin exerts its effects by binding to the gastrin/cholecystokinin B (CCK-B) receptors on the surface of gastric parietal cells. This binding activates intracellular signaling pathways, leading to the secretion of gastric acid. The primary molecular targets include the CCK-B receptors and downstream effectors such as protein kinase C (PKC) and phospholipase C (PLC).
Comparación Con Compuestos Similares
Similar Compounds
Pentagastrin: Another synthetic peptide analog of gastrin, used for diagnostic purposes.
Cholecystokinin (CCK): A peptide hormone with similar functions to gastrin, involved in digestive processes.
Gastrin-17: A naturally occurring form of gastrin with similar biological activity.
Uniqueness
N(alpha)-Formyltetragastrin is unique due to its specific structural modifications, which enhance its stability and binding affinity to the CCK-B receptors. This makes it a valuable tool for research and potential therapeutic applications.
Propiedades
Número CAS |
66025-31-8 |
|---|---|
Fórmula molecular |
C30H36N6O7S |
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H36N6O7S/c1-44-12-11-22(33-28(41)21(31)14-19-16-36(17-37)25-10-6-5-9-20(19)25)29(42)35-24(15-26(38)39)30(43)34-23(27(32)40)13-18-7-3-2-4-8-18/h2-10,16-17,21-24H,11-15,31H2,1H3,(H2,32,40)(H,33,41)(H,34,43)(H,35,42)(H,38,39)/t21-,22-,23-,24-/m0/s1 |
Clave InChI |
DISFDUKFTWMOQB-ZJZGAYNASA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN(C3=CC=CC=C32)C=O)N |
SMILES canónico |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN(C3=CC=CC=C32)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
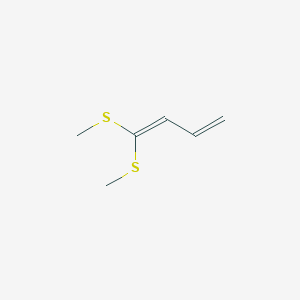
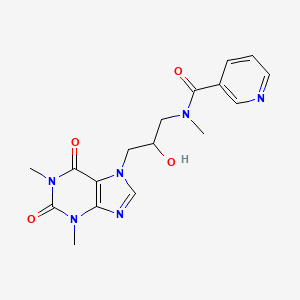
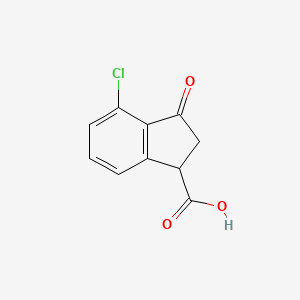
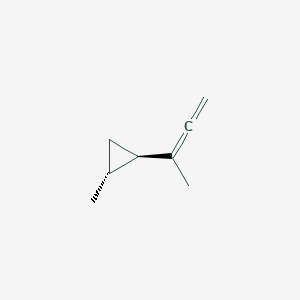
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
